4-O-methylsappanol

Overview

Description

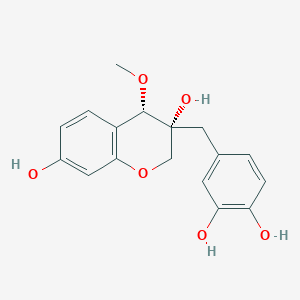

4-O-Methylsappanol is a natural isoflavonoid with antifungal activities . It shows activity against Beauveria bassiana and strongly suppresses Melanin synthesis in HMV-II cells .

Synthesis Analysis

The alcoholic extract of the pods of the plant C. pulcherrima afforded five antimicrobial compounds: four homoisoflavonids (4-O-methylsappanol, protosappanin A, brazilin and caesalpin J) and ethyl 2,4,6-trihydroxy benzoate .

Molecular Structure Analysis

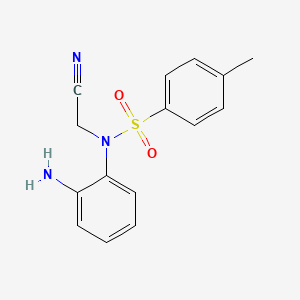

The molecular weight of 4-O-methylsappanol is 318.32 and its formula is C17H18O6 . The SMILES notation is OC(C=CC(C[C@@]1(O)COC2=CC(O)=CC=C2[C@@H]1OC)=C3)=C3O .

Scientific Research Applications

Analgesic Properties

4-O-methylsappanol: has been studied for its potential analgesic effects. This compound may interact with the body’s pain receptors or inflammatory pathways to reduce pain sensations, making it a subject of interest for developing new pain-relief medications .

Anti-inflammatory Activity

Research suggests that 4-O-methylsappanol could have anti-inflammatory properties. It might inhibit key enzymes or signaling molecules involved in inflammation, offering a basis for new anti-inflammatory drugs .

Antioxidant Effects

The antioxidant capacity of 4-O-methylsappanol is another area of interest. By neutralizing free radicals, this compound could help in preventing oxidative stress-related diseases, including neurodegenerative disorders .

Antimicrobial Potential

Studies have explored the antimicrobial potential of 4-O-methylsappanol against various pathogens. Its ability to disrupt microbial cell walls or interfere with vital processes could lead to new antimicrobial agents .

Anticancer Research

4-O-methylsappanol: is being investigated for its anticancer properties. It may induce apoptosis or inhibit cell proliferation in cancer cells, which is crucial for the development of novel cancer therapies .

Immunomodulatory Effects

This compound has shown promise in modulating the immune system. It could enhance or suppress immune responses, making it relevant for treating autoimmune diseases or in immunotherapy .

Neuroprotective Applications

There is interest in 4-O-methylsappanol for its potential neuroprotective benefits. It might protect neuronal cells from damage or death, which is significant for treating conditions like Alzheimer’s disease .

Cardiovascular Health

Finally, 4-O-methylsappanol may have applications in cardiovascular health. Its effects on blood vessels or heart muscle cells could be beneficial in preventing or treating heart diseases .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

4-O-Methylsappanol is a natural isoflavonoid with antifungal activities . It shows activity against Beauveria bassiana , a fungus that is used as a biological insecticide. Additionally, 4-O-Methylsappanol strongly suppresses Melanin synthesis in HMV-II cells , indicating its potential role in skin pigmentation and related disorders.

Mode of Action

It is known to suppress melanin synthesis in hmv-ii cells . Melanin is a pigment responsible for the color of the skin, hair, and eyes. By suppressing its synthesis, 4-O-Methylsappanol may influence skin pigmentation.

Biochemical Pathways

Its ability to suppress melanin synthesis suggests that it may interfere with the biochemical pathways involved in melanin production .

Result of Action

The primary result of 4-O-Methylsappanol’s action is its antifungal activity and its ability to suppress melanin synthesis . This could potentially lead to changes in skin pigmentation and could have implications for the treatment of skin disorders related to pigmentation.

properties

IUPAC Name |

(3R,4S)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-22-16-12-4-3-11(18)7-15(12)23-9-17(16,21)8-10-2-5-13(19)14(20)6-10/h2-7,16,18-21H,8-9H2,1H3/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDPKXQKOWHDNA-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2=C(C=C(C=C2)O)OCC1(CC3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C2=C(C=C(C=C2)O)OC[C@@]1(CC3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-O-methylsappanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological activity of 4-O-methylsappanol?

A1: 4-O-methylsappanol has been identified as a potential melanin synthesis inhibitor. In a study using cultured human melanoma HMV-II cells, 4-O-methylsappanol demonstrated significant suppression of melanin production with an EC50 value of 4.6 ± 0.7 µM. [] This suggests its potential application in cosmetics for skin lightening purposes.

Q2: What is known about the mechanism of action of 4-O-methylsappanol in melanin synthesis inhibition?

A2: While 4-O-methylsappanol effectively suppresses melanin synthesis, its exact mechanism of action remains unclear. Further research is needed to elucidate its specific interactions with molecular targets involved in melanogenesis.

Q3: What other biological activities have been reported for 4-O-methylsappanol?

A3: Besides its melanin synthesis inhibition, 4-O-methylsappanol has not shown significant neuroprotective effects against glutamate-induced cytotoxicity in HT22 cells, unlike its analog sappanchalcone. []

Q4: What is the chemical structure and formula of 4-O-methylsappanol?

A4: 4-O-methylsappanol is a homoisoflavonoid. While its full spectroscopic data is not provided in the provided abstracts, its structure is characterized by a chroman ring system with a phenyl group attached at the 3-position and a methoxy group at the 4-position. Its absolute configuration has been determined through chemical transformations and analysis of its optical properties. []

Q5: How was 4-O-methylsappanol isolated from its natural source?

A5: 4-O-methylsappanol was isolated from the heartwood of Caesalpinia sappan L. using bioassay-guided fractionation. [] Another study successfully separated 4-O-methylsappanol from other homoisoflavonoids in Caesalpinia sappan using high-speed counter-current chromatography (HSCCC). [] This technique proved to be efficient for obtaining a high purity of the compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B1179326.png)

![[(3S,4aR,5S,6R,6aR,10R,10aS,10bR)-5,10-dibenzoyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-6-yl] pyridine-3-carboxylate](/img/structure/B1179327.png)

![4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1179335.png)

![2-[(4-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B1179336.png)